5-Cyano-DL-tryptophan
Overview
Description
5-Cyano-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a nitrile group (-CN) attached to the fifth position of the indole ring. It is used as a building block in the synthesis of various pharmaceuticals and other compounds .
Mechanism of Action
Target of Action
5-Cyano-DL-tryptophan (5-CNTrp) is primarily used as a spectroscopic label to study the structural dynamics of proteins . The compound’s primary targets are proteins, where it can provide local structural information .
Mode of Action
5-CNTrp interacts with its protein targets through its nitrile group. The position of the nitrile substitution and the solvent environment influence the spectroscopic properties of the compound . The nitrile absorption in the infrared (IR) region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .
Biochemical Pathways
5-CNTrp is involved in the study of protein dynamics. It is used as a fluorescent probe to study the structural dynamics of proteins in complex media . The compound’s fluorescence and IR properties are modulated differently by their surroundings, providing complementary structural information .
Result of Action
The action of 5-CNTrp results in the generation of fluorescence and IR signals that provide insights into the structural dynamics of proteins . These signals can be used to study protein folding, structure, and function .
Action Environment
The action of 5-CNTrp is influenced by the solvent environment. The compound’s spectroscopic properties, including its fluorescence and IR signals, are modulated by the environment . This allows 5-CNTrp to provide detailed information about the local environment of the protein target, including changes in electrostatics and HB interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-DL-tryptophan typically involves the introduction of a nitrile group to the tryptophan molecule. One common method is the reaction of tryptophan with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Cyano-DL-tryptophan has a wide range of applications in scientific research:
Biology: Employed in the study of protein folding and interactions.
Medicine: Utilized in the synthesis of pharmaceuticals such as fluoxetine, pemoline, and carbamazepine.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
4-Cyano-DL-tryptophan: Similar to 5-Cyano-DL-tryptophan but with the nitrile group attached to the fourth position of the indole ring.
5-Hydroxy-DL-tryptophan: Contains a hydroxyl group (-OH) instead of a nitrile group at the fifth position.
Uniqueness: this compound is unique due to its dual infrared and fluorescence spectroscopic properties, making it an attractive probe for studying protein dynamics. The position of the nitrile group significantly influences its spectroscopic behavior, providing valuable insights into the structural and dynamic properties of proteins .
Properties
IUPAC Name |
2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVZHFIVNNDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647373 | |
Record name | 5-Cyanotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139393-02-5 | |
Record name | 5-Cyanotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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